4-Cyano-2-methoxybenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJAPMLMOXTHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182159-14-4 | |
| Record name | 4-(aminomethyl)-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyano 2 Methoxybenzylamine and Its Precursors
Retrosynthetic Analysis of the 4-Cyano-2-methoxybenzylamine Scaffold
A retrosynthetic approach to this compound identifies the primary disconnection at the C-N bond of the benzylamine (B48309) moiety. This leads back to the corresponding aldehyde, 4-cyano-2-methoxybenzaldehyde, and an ammonia (B1221849) source. The aldehyde itself can be conceptually broken down further, suggesting precursors where the cyano and aldehyde functionalities are introduced onto a substituted benzene (B151609) ring. This analytical process highlights the key intermediates and the strategic bond formations necessary for the synthesis.
Synthesis of Key Precursors: 4-Cyano-2-methoxybenzaldehyde and Related Intermediates
The preparation of the pivotal intermediate, 4-cyano-2-methoxybenzaldehyde, can be achieved through various synthetic routes, often starting from more readily available substituted benzonitriles or benzoic acids.
Methodologies for Introducing the Cyano Functionality
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. thieme-connect.de Several established methods can be employed:
Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide to yield the aryl nitrile. numberanalytics.com
Rosenmund-von Braun Reaction: This reaction facilitates the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, often at elevated temperatures. rsc.org
From Carboxylic Acids: A carboxylic acid can be converted to its corresponding amide, which is then dehydrated to the nitrile. A patent describes the synthesis of 3-methoxy-4-methylbenzonitrile (B1590838) from 3-methoxy-4-methylbenzoic acid via amidation and subsequent dehydration. google.com
| Reagent/Method | Description |
| Copper(I) Cyanide | Used in both the Sandmeyer and Rosenmund-von Braun reactions to introduce the cyano group. numberanalytics.comrsc.org |
| Thionyl Chloride & Ammonia | A method to convert a carboxylic acid to a nitrile via an amide intermediate. google.com |
| Chlorosulfonyl isocyanate & DMF | A one-pot method to convert a carboxylic acid to a nitrile. prepchem.com |
Methodologies for Introducing the Aldehyde Functionality
The formylation of aromatic rings, or the introduction of an aldehyde group, can be accomplished through several named reactions:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate activated aromatic rings. numberanalytics.comegyankosh.ac.in
Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. numberanalytics.comegyankosh.ac.in
Duff Reaction: This reaction utilizes hexamethylenetetramine to formylate phenols. semanticscholar.org
Oxidation of a Methyl Group: A patent details a method where a methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) to form a dibromomethyl group, which is then hydrolyzed to the aldehyde. google.com Another approach involves the oxidation of a methyl group using reagents like chromium trioxide. egyankosh.ac.in
| Reagent/Method | Description |
| Vilsmeier-Haack Reagent | Formylates activated aromatic compounds. numberanalytics.comegyankosh.ac.in |
| CO, HCl, Lewis Acid | Reagents for the Gattermann-Koch formylation. numberanalytics.comegyankosh.ac.in |
| Hexamethylenetetramine | Used in the Duff reaction for the formylation of phenols. semanticscholar.org |
| N-Bromosuccinimide (NBS) & Hydrolysis | A two-step method to convert a methyl group to an aldehyde. google.com |
Transformations from Substituted Benzonitriles
A common strategy for synthesizing 4-cyano-2-methoxybenzaldehyde involves starting with a precursor that already contains the cyano and methoxy (B1213986) groups, such as 3-methoxy-4-methylbenzonitrile. google.com
A patented synthetic route starts from 3-methoxy-4-methylbenzoic acid. This acid is first converted to 3-methoxy-4-methylbenzamide, which is then dehydrated to yield 3-methoxy-4-methylbenzonitrile. The methyl group of this benzonitrile (B105546) is then dibrominated using N-bromosuccinimide (NBS). Subsequent hydrolysis of the resulting 3-methoxy-4-(dibromomethyl)benzonitrile furnishes the target aldehyde, 4-cyano-2-methoxybenzaldehyde. google.com
Another documented synthesis of 4-cyano-2-methoxybenzaldehyde involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate using sodium metaperiodate and a catalytic amount of osmium tetroxide. chemicalbook.comchemicalbook.com
Direct Synthetic Pathways to this compound
The final step in the synthesis of this compound typically involves the conversion of the aldehyde group of 4-cyano-2-methoxybenzaldehyde into an aminomethyl group.
Reductive Amination Approaches
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. orientjchem.orgresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine (in this case, ammonia or an ammonia equivalent), which is then reduced in situ to the desired amine. sciforum.net
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. orientjchem.orgorientjchem.org The reaction can be performed in the presence of various additives or co-reagents that can influence the reaction rate and yield. orientjchem.orgorientjchem.org The electrohydrogenation of benzonitriles to benzylamines under mild aqueous conditions has also been reported, offering a sustainable alternative. acs.org
| Aldehyde | Amine Source | Reducing Agent | Product |
| 4-Cyano-2-methoxybenzaldehyde | Ammonia | Sodium Borohydride | This compound |
Alternative Amination Reactions
Beyond classical methods, the synthesis of this compound heavily relies on the reductive amination of its corresponding aldehyde precursor, 4-cyano-2-methoxybenzaldehyde. This one-pot reaction is a highly effective alternative as it combines the formation of an imine from the aldehyde and an amine source (commonly ammonia) with a subsequent reduction in a single procedural step. orientjchem.org This approach is often preferred due to its operational simplicity and ability to circumvent issues like overalkylation that can occur in other amination methods. orientjchem.orgorientjchem.org
The efficiency of reductive amination is highly dependent on the reducing agent and reaction conditions employed. orientjchem.org A variety of reducing systems have been developed for this type of transformation, offering different levels of reactivity, selectivity, and compatibility with various functional groups. orientjchem.org Sodium borohydride (NaBH₄) is a frequently used reductant, often in combination with additives or co-reagents that can enhance the reaction rate and yield. orientjchem.orgorientjchem.org These systems are designed to be mild enough to avoid the reduction of the nitrile group present in the precursor.
The direct reductive amination of aldehydes and ketones represents a more atom-efficient synthetic route compared to processes that require stoichiometric reductants. researchgate.net The reaction typically involves the condensation of the carbonyl group with an amine to form an imine, which is then reduced in the presence of a catalyst and a hydrogen source. researchgate.net
Below is a table illustrating various systems used for the reductive amination of aldehydes, which are applicable to the synthesis of this compound from 4-Cyano-2-methoxybenzaldehyde.
Table 1: Comparison of Selected Reductive Amination Systems for Aldehydes
| Reducing System | Catalyst/Additive | Solvent | Conditions | Typical Yields | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Ga(OH)₃ | CH₃CN | Room Temp, 15-40 min | 88-95% | orientjchem.org |
| NaBH₄ | NaH₂PO₄·H₂O | THF | Reflux, 55-100 min | 85-92% | orientjchem.org |
| NaBH₄ | L-ascorbic acid | Water | Room Temp, 15-45 min | 65-97% | researchgate.net |
| Potassium Formate | Palladium Acetate | N/A | N/A | High | researchgate.net |
| H₂ | Rh(I) complexes | Various | N/A | High | researchgate.net |
Exploration of Sustainable Synthetic Methodologies for the Compound
The production of specialized chemical compounds like this compound is increasingly guided by the principles of sustainability and green chemistry. unicam.it The goal is to develop synthetic pathways that are not only efficient in terms of yield but also minimize environmental impact through reduced waste, lower energy consumption, and the use of less hazardous materials. acs.orgwhiterose.ac.uk
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for this compound and its precursors can be significantly improved by applying the core principles of green chemistry. acs.org
Prevention of Waste : The primary goal is to design syntheses that leave minimal to no waste, which is preferable to treating waste after it has been created. acs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination, for instance, is inherently more atom-economical than multi-step processes that involve protecting groups or generate significant stoichiometric byproducts. researchgate.net A reaction with 100% atom economy incorporates all reactant atoms into the desired product. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. acs.org The use of catalysts reduces waste as they are not consumed in the reaction. acs.orgwhiterose.ac.uk For example, using a palladium catalyst for reductive amination is preferable to using a stoichiometric metal hydride reagent. researchgate.net
Safer Solvents and Auxiliaries : The choice of solvents can significantly impact the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents like water or ethanol (B145695) and minimizing the use of auxiliary substances wherever possible. rsc.org Research into solvent-free reactions or reactions in greener solvents like 2-MethylTHF is an active area. arabjchem.org
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. whiterose.ac.uk The development of highly active catalysts can enable reactions to proceed under milder conditions. whiterose.ac.uk
Catalyst Development for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry and is central to developing efficient and sustainable methods for synthesizing this compound. acs.org Research focuses on both homogeneous and heterogeneous catalysts that can improve reaction rates, yields, and selectivity while allowing for milder reaction conditions and easier product purification.
Heterogeneous catalysts, such as metals on a solid support (e.g., Pd/C) or solid acid catalysts like silica (B1680970) and zeolites, are particularly attractive. researchgate.netunicam.itwhiterose.ac.uk They can be easily separated from the reaction mixture by filtration, which simplifies the workup process and allows the catalyst to be recycled and reused, aligning with green chemistry principles. unicam.itwhiterose.ac.uk For instance, silica-based catalysts have been investigated for direct amide bond formation, a reaction relevant to derivatives of benzylamines. whiterose.ac.uk
Homogeneous catalysts, such as rhodium or ruthenium complexes, also offer high efficiency and selectivity in reductive amination reactions. researchgate.netarabjchem.org While their separation can be more complex, ongoing research aims to develop methods for their recovery and reuse. The development of catalysts that function effectively in environmentally benign solvents like water or ethanol is a key objective. researchgate.net
Table 2: Examples of Catalysts for Efficient Synthesis in Related Aminations
| Catalyst Type | Specific Example | Application | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | Palladium on Carbon (Pd/C) | Reductive Amination | Recyclable, high activity, widely used. | researchgate.net |
| Heterogeneous | Activated K60 Silica | Amide Formation | Metal-free, promotes reaction under relatively mild conditions. | whiterose.ac.uk |
| Homogeneous | Cationic Ruthenium-Hydride Complex | C-N Bond Formation | High activity and selectivity in coupling reactions. | arabjchem.org |
| Homogeneous | Rh(I) Complexes | Reductive Amination | Enables use of H₂ as a clean reductant. | researchgate.net |
| Solid Acid Resin | Amberlyst-15® | Imine Formation/Condensation | Reusable, easily removed from reaction mixture, reduces corrosive waste. | unicam.it |
Chemical Transformations and Reactivity Profiling of 4 Cyano 2 Methoxybenzylamine
Reactions Involving the Primary Amine Moiety
The primary amine group in 4-Cyano-2-methoxybenzylamine is a potent nucleophile, making it susceptible to a variety of reactions at the nitrogen atom. These reactions are fundamental in medicinal chemistry for building more complex molecular architectures.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively.
Acylation: The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-benzylamides. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation from a carboxylic acid. nih.gov Other efficient coupling agents for amidation include 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the amine. chemrxiv.org
Sulfonylation: The synthesis of sulfonamides is most commonly achieved through the reaction of a primary amine with a sulfonyl chloride in the presence of a base. ucl.ac.uk This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. For this compound, this transformation would involve its reaction with an organosulfonyl chloride (R-SO₂Cl) to produce the corresponding N-(4-cyano-2-methoxybenzyl)sulfonamide.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Carboxylic Acid, DCC, DMAP | N-(4-cyano-2-methoxybenzyl)amide |
| Acylation | Acid Chloride, Base | N-(4-cyano-2-methoxybenzyl)amide |
| Sulfonylation | Organosulfonyl Chloride, Base | N-(4-cyano-2-methoxybenzyl)sulfonamide |
Alkylation and Reductive Alkylation Reactions
Alkylation of the primary amine introduces alkyl substituents, leading to the formation of secondary and tertiary amines.
Direct Alkylation: While direct reaction with alkyl halides can achieve alkylation, this method is often difficult to control and can lead to overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com
Reductive Alkylation (Reductive Amination): A more controlled and widely used method for alkylation is reductive amination. wikipedia.org This two-step, often one-pot, process first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comlibretexts.org This method avoids the issue of multiple alkylations. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org Repeating the sequence with another equivalent of an aldehyde or ketone can yield a tertiary amine. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Common Solvents |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic solutions; selectively reduces imines over carbonyls. wikipedia.org | Methanol (B129727) (MeOH) commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Water-sensitive; a common and mild reducing agent. wikipedia.orgcommonorganicchemistry.com | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.com |
| Sodium Borohydride (B1222165) (NaBH₄) | Can reduce both imines and carbonyls; typically added after imine formation is complete. wikipedia.orgcommonorganicchemistry.com | Methanol (MeOH), Ethanol (B145695) (EtOH) commonorganicchemistry.com |
Formation of Imine and Enamine Derivatives
The reaction of this compound with carbonyl compounds is a classic example of nucleophilic addition.
Imine Formation: As a primary amine, this compound reacts with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The process is reversible and is typically catalyzed by mild acid. The mechanism proceeds through a neutral amino alcohol intermediate called a carbinolamine. libretexts.org
Enamine Formation: Enamines are characteristically formed from the reaction of a secondary amine with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com Therefore, this compound itself does not form an enamine directly. However, the secondary amine products resulting from its mono-alkylation (as described in section 3.1.2) would be capable of undergoing subsequent reactions with carbonyl compounds to form enamines. masterorganicchemistry.com
Condensation Reactions
Condensation reactions are a broad class of reactions in which two molecules combine with the loss of a small molecule, such as water. The reactivity of the primary amine in this compound makes it a key participant in several such transformations.
The formation of amides, sulfonamides, and imines, as detailed in the preceding sections, are all prominent examples of condensation reactions. In each case, the nitrogen atom acts as the nucleophile, attacking an electrophilic carbon (an acyl carbon, sulfonyl sulfur, or carbonyl carbon), leading to the eventual elimination of water or another small molecule. Another example includes the reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. The versatility of this compound in these reactions underscores its utility as a building block in organic synthesis.
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, although it is generally less reactive than the primary amine.
Hydrolysis and Amidation Reactions
The carbon-nitrogen triple bond of the cyano group can be cleaved through hydrolysis under either acidic or basic conditions.
Hydrolysis: The hydrolysis of the nitrile group in derivatives of this compound can proceed in a stepwise manner. Partial hydrolysis under controlled conditions yields a primary amide (carboxamide). More vigorous or prolonged reaction conditions, particularly with strong acids or bases, will lead to the complete hydrolysis of the cyano group to a carboxylic acid, with the concurrent release of ammonia (B1221849). google.com For instance, in the synthesis of a related compound, 2-methoxy-4-cyanobenzaldehyde, it is noted that strong acid or base can cause the unwanted hydrolysis of the cyano group. google.com
Amidation: The formation of the amide is the initial step in nitrile hydrolysis. By carefully selecting the reaction conditions (e.g., using certain catalysts or controlled amounts of water), it is possible to stop the reaction at the amide stage. This transformation converts the cyano group into a carboxamide group, offering another avenue for molecular diversification.
Nitrile Reduction Reactions
The nitrile group is readily reducible to a primary amine. Standard laboratory methods for this transformation include catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation: This method typically employs a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. The reaction would be expected to convert the cyano group of this compound to an aminomethyl group, yielding (4-(aminomethyl)-3-methoxyphenyl)methanamine. A key challenge in this reaction would be preventing the formation of secondary and tertiary amine byproducts through condensation of the starting material with the product amine.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Softer hydrides like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles unless activated by a catalyst.
Due to the lack of specific studies on this compound, a data table of detailed research findings cannot be provided.
Cycloaddition Reactions of the Nitrile
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic systems. These reactions are often facilitated by the presence of activating groups on the other reactant.
For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring could be formed. Similarly, a [4+2] cycloaddition (Diels-Alder type reaction) with a suitable diene is conceivable, though nitriles are generally poor dienophiles and often require high temperatures or Lewis acid catalysis to proceed. The electronic nature of the substituents on the benzene (B151609) ring of this compound would influence the reactivity of the nitrile group in such reactions. However, no specific examples involving this compound have been documented in the literature.
A data table of detailed research findings is not available due to the absence of specific research in this area.
Reactions Involving the Methoxy (B1213986) Group
Demethylation Reactions & 3.3.2. Ether Cleavage Reactions
The methoxy group on the aromatic ring is an ether linkage that can be cleaved to reveal a hydroxyl group. This transformation, known as demethylation or ether cleavage, is typically achieved under strong acidic or nucleophilic conditions.
Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). The reaction with HBr, for example, would proceed via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group, producing methyl bromide and the corresponding phenol, 4-(aminomethyl)-2-hydroxybenzonitrile. A patent describing the demethylation of a related compound, methoxybenzylamine, using hydrobromic acid suggests the feasibility of this reaction.
| Reagent | General Conditions | Expected Product |
| HBr | Reflux | 4-(aminomethyl)-2-hydroxybenzonitrile |
| BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) | 4-(aminomethyl)-2-hydroxybenzonitrile |
This table is illustrative of expected outcomes based on general chemical principles and not on specific experimental data for this compound.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The position of electrophilic attack on the benzene ring of this compound is directed by the existing substituents: the methoxy group (-OCH₃), the aminomethyl group (-CH₂NH₂), and the cyano group (-CN).
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The aminomethyl group is also an activating, ortho, para-directing group. Conversely, the cyano group is a deactivating group and a meta-director due to its electron-withdrawing nature.
The combined effect of these groups would likely direct incoming electrophiles to the positions ortho and para to the strongly activating methoxy group. However, steric hindrance from the adjacent aminomethyl group might influence the regioselectivity. Potential electrophilic aromatic substitution reactions include halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst) and nitration (with HNO₃ and H₂SO₄). Without experimental data, the precise outcome of these reactions on this compound remains speculative.
A data table of detailed research findings is not available due to the absence of specific research in this area.
Metal-Catalyzed Coupling Reactions with the Compound as a Ligand or Substrate
The primary amine functionality in this compound could allow it to act as a ligand for a metal catalyst. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center.
More commonly, aromatic compounds are used as substrates in metal-catalyzed cross-coupling reactions. For this to occur with this compound, a leaving group (such as a halide) would typically need to be present on the aromatic ring. As the parent compound does not possess such a group, it would not be a direct substrate for common cross-coupling reactions like the Suzuki or Heck reactions. It is conceivable that the C-H bonds of the aromatic ring could be activated for direct arylation reactions, but this is a more specialized area of research, and no studies involving this compound in this context have been found.
A data table of detailed research findings is not available due to the absence of specific research in this area.
Advanced Characterization and Analytical Methodologies for 4 Cyano 2 Methoxybenzylamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the intricate structure of 4-Cyano-2-methoxybenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. chemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-methoxybenzylamine (B45378), in DMSO-d₆ shows distinct signals that can be extrapolated to understand the spectrum of this compound. Key expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, the benzylamine (B48309) methylene (B1212753) protons, and the amine protons. chemicalbook.com For instance, in a similar structure, aromatic protons appear as doublets around 7.24 ppm and 6.86 ppm, the methoxy protons as a singlet at 3.72 ppm, the methylene protons as a singlet at 3.65 ppm, and the amine protons as a broad singlet at 1.68 ppm. chemicalbook.com The introduction of a cyano group at the 4-position would influence the chemical shifts of the aromatic protons due to its electron-withdrawing nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-methoxybenzylamine, characteristic peaks are observed at approximately 158.25 ppm (C-O), 136.82 ppm (quaternary aromatic carbon), 128.56 ppm (aromatic C-H), 113.91 ppm (aromatic C-H), 55.41 ppm (methoxy carbon), and 45.60 ppm (benzyl carbon). chemicalbook.com The presence of a cyano group would introduce an additional signal for the nitrile carbon and shift the positions of the aromatic carbon signals. The nitrile carbon typically appears in the range of 110-125 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.2-7.8 | ~110-160 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Methylene (-CH₂-) | ~3.7 | ~45 |
| Amine (-NH₂) | Broad, variable | - |
| Cyano (-CN) | - | ~115-120 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule. sioc-journal.cnnih.gov
For this compound (C₉H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula. semanticscholar.org The fragmentation pattern observed in the mass spectrum can reveal structural information, such as the loss of the methoxy group, the cyano group, or cleavage of the benzylamine side chain. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups it contains.
Key IR Absorption Bands:
N-H stretch: The primary amine group will show two bands in the region of 3300-3500 cm⁻¹.
C-H stretch (aromatic): Absorption bands will appear above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands for the methoxy and methylene groups will be observed just below 3000 cm⁻¹.
C≡N stretch: A sharp, medium-intensity band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of a nitrile group. researchgate.net
C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region indicate the presence of the benzene (B151609) ring.
C-O stretch (ether): A strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage. chemicalbook.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. rsc.orgddmcorp.com The cyano group (C≡N) in this compound has a characteristic and strong Raman scattering signal in the 2200-2240 cm⁻¹ region. researchgate.net The symmetrical vibrations of the aromatic ring are also typically strong in the Raman spectrum.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. researchgate.net A sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and quantification. This method is highly effective for determining the purity of a sample and identifying any volatile impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound and its derivatives. This method is particularly valuable for assessing purity, identifying impurities, and for preparative separations.
Reverse-phase HPLC is a commonly employed mode for the analysis of benzylamine derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. For compounds similar to this compound, such as 2-Methoxybenzylamine, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of an acid, like phosphoric acid or, for mass spectrometry compatibility, formic acid, is often necessary to ensure good peak shape and retention. sielc.com
Method development for related compounds has shown that these HPLC methods are scalable, allowing for their use in both analytical and preparative applications. This scalability is crucial for isolating impurities during the synthesis process, which is a vital step in pharmaceutical development and other high-purity applications. sielc.com
In the analysis of complex mixtures, such as tissue extracts, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides an additional layer of specificity. For instance, in the analysis of amine metabolites, including the related compound 4-hydroxy-3-methoxybenzylamine, HPLC is used to separate it from isobaric compounds before detection by mass spectrometry. nih.gov A typical HPLC separation for such analyses might utilize a C18 column with a gradient elution of water and methanol (B129727) containing formic acid. nih.gov
The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound based on methods for structurally similar compounds.
| Parameter | Condition | Reference |
| Column | C18 reverse-phase | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | sielc.comnih.gov |
| Gradient | Linear gradient from a low to high percentage of Mobile Phase B | nih.gov |
| Detection | UV, Diode Array Detector (DAD), or Mass Spectrometry (MS) | researchgate.net |
| Flow Rate | Typically 0.2-1.0 mL/min for analytical scale | nih.gov |
This interactive table allows for a clear overview of the starting parameters for developing a robust HPLC method for this compound.
Elemental Analysis and Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm that the elemental composition of the sample matches the theoretical values for this compound (C₉H₁₀N₂O).
The theoretical elemental composition of this compound is presented in the table below. Any experimental analysis should yield results that are in close agreement with these values, typically within a ±0.4% margin of error.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 66.65% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.22% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.87% |
| Total | 162.192 | 100% |
This interactive table allows for a quick reference to the expected elemental composition of this compound.
Advanced Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction would be the definitive method to determine its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material. acs.org
While a specific crystal structure for this compound was not found, the crystal structures of several closely related benzylamine derivatives have been reported, illustrating the type of data that can be obtained. For instance, the crystal structure of N-(4-Cyanobenzyl)benzamide reveals details about the planarity of the amide fragment and the dihedral angles between the benzene rings. iucr.org Similarly, the crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate was determined, showing a non-planar molecule with specific torsion angles and a layered structure stabilized by hydrogen bonding. researchgate.net
An X-ray diffraction study on N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methoxybenzylamine provided detailed unit cell parameters. cdnsciencepub.com The analysis of various crystalline compounds, including those with donor-π-acceptor structures, has been conducted using powder XRD to understand their crystalline behavior and symmetry. acs.org These studies highlight the capability of X-ray diffraction to elucidate the solid-state conformation and packing of molecules similar to this compound.
Should a single crystal of this compound be grown, the following crystallographic data could be expected, based on analyses of similar compounds:
| Parameter | Expected Data | Reference |
| Crystal System | Monoclinic or Orthorhombic | researchgate.netcdnsciencepub.com |
| Space Group | e.g., P2₁/c, Pbca | researchgate.net |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) values defining the unit cell. | researchgate.netcdnsciencepub.com |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C≡N, C-O). | iucr.org |
| Bond Angles | Angles between adjacent bonds. | iucr.org |
| Torsion Angles | Dihedral angles describing the conformation of the molecule. | researchgate.net |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. iucr.orgresearchgate.net | iucr.orgresearchgate.net |
This interactive table provides a framework for the type of structural information that can be obtained from a single-crystal X-ray diffraction study of this compound.
Applications and Role of 4 Cyano 2 Methoxybenzylamine As a Synthetic Building Block
Utilization in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups in 4-cyano-2-methoxybenzylamine makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The primary amine can participate in cyclization reactions, while the cyano group can be transformed into other functionalities or act as a directing group.
While direct literature on the use of this compound in heterocyclic synthesis is specific, the reactivity of analogous compounds suggests its potential. For instance, substituted benzylamines are widely used in the construction of nitrogen-containing heterocycles. The synthesis of various heterocyclic derivatives, such as pyridines, pyrazoles, and thiophenes, often involves the reaction of primary amines with diketones or other suitable precursors ajol.info.
The closely related compound, 4-cyano-2-methoxybenzenesulfonyl chloride, has been utilized in the synthesis of complex molecules, highlighting the utility of the substituted phenyl moiety in building heterocyclic frameworks orgsyn.orgresearchgate.net. The general reactivity of benzylamines in multicomponent reactions further underscores the potential of this compound to generate a variety of heterocyclic scaffolds with potential biological activities ajol.info.
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
This compound is a valuable intermediate in the pharmaceutical industry, primarily owing to its structural relationship with 4-cyano-2-methoxybenzaldehyde. This aldehyde is a known key starting material for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease in patients with type 2 diabetes punagri.comlongshinebiotech.com. The benzylamine (B48309) can be readily synthesized from the benzaldehyde, positioning it as a crucial precursor in the manufacturing of this and other active pharmaceutical ingredients (APIs) jinanhealthtech.comgoogle.comjayfinechem.comgoogle.comchemicalbook.com.
The broader class of chiral benzylamines is of significant importance in the production of pharmaceuticals, often serving as resolving agents or as chiral building blocks for the synthesis of enantiomerically pure drugs google.com. Furthermore, the methoxybenzylamine substructure is found in various biologically active compounds. For example, 4-methoxybenzylamine (B45378) is a key intermediate in the synthesis of drugs like Idarubicin and Meobentine sarex.com. It is also used in the preparation of an intermediate for Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor chemicalbook.com.
The following table summarizes the applications of compounds structurally related to this compound in the synthesis of pharmaceutical compounds.
| Precursor Compound | Application/Synthesized Compound | Therapeutic Area |
| 4-Cyano-2-methoxybenzaldehyde | Finerenone | Chronic Kidney Disease |
| 4-Methoxybenzylamine | Idarubicin, Meobentine | Oncology, Cardiology |
| 4-Methoxybenzylamine | Intermediate for Avanafil | Erectile Dysfunction |
These examples highlight the significance of the 4-cyano-2-methoxybenzyl moiety as a pharmacophore and a key structural component in the design and synthesis of novel therapeutic agents.
Contributions to Agrochemical Synthesis
In the agrochemical sector, this compound and its derivatives are utilized as intermediates in the development of pesticides and herbicides jinanhealthtech.com. The presence of the cyano and methoxy (B1213986) groups on the aromatic ring can influence the biological activity and selectivity of the final agrochemical product.
While specific examples detailing the direct use of this compound are not extensively documented, the application of the related 4-cyano-2-methoxybenzaldehyde in this field is acknowledged jinanhealthtech.com. Moreover, the broader class of 4-methoxybenzylamine compounds are recognized as important raw materials and intermediates in the synthesis of agrochemicals sarex.com. Fatty acid amides derived from 4-methoxybenzylamine have also been investigated for their antimicrobial properties, suggesting a potential for developing new agrochemical agents nih.gov.
The following table outlines the role of related compounds in agrochemical synthesis.
| Compound | Role in Agrochemicals |
| 4-Cyano-2-methoxybenzaldehyde | Intermediate for pesticides and herbicides |
| 4-Methoxybenzylamine | Raw material and intermediate |
| Fatty acid amides of 4-methoxybenzylamine | Investigated for antimicrobial activity |
The versatility of the cyano-methoxy-substituted phenyl ring makes it an attractive scaffold for the discovery of new and effective crop protection agents.
Emerging Research Directions and Future Perspectives for 4 Cyano 2 Methoxybenzylamine
Novel Synthetic Methodologies
The development of efficient and practical synthetic routes to α-substituted primary benzylamines is a key area of research. chemistryviews.org While traditional methods often require multiple steps and the use of protecting groups, recent efforts have focused on more direct and atom-economical approaches.
One promising strategy involves the copper-catalyzed cross-dehydrogenative coupling of alkylarenes with diarylimines. This method allows for the direct synthesis of α-substituted primary benzylamines as their hydrochloride salts, often with low catalyst loadings and without the need for chromatographic purification. chemistryviews.orgacs.org The practicality of this one-pot procedure, which is tolerant of air and moisture, makes it an attractive option for the large-scale synthesis of compounds like 4-Cyano-2-methoxybenzylamine. acs.org
Another innovative approach is the Mitsunobu reaction, which has been successfully applied to convert substituted benzyl (B1604629) alcohols into amines. acs.org This reaction offers a novel pathway for the synthesis of a wide range of substituted benzylamines. Additionally, multicomponent reactions, such as the Ugi four-component reaction (U-4CR), provide a powerful tool for the rapid generation of molecular diversity from simple starting materials, including substituted benzylamines. mdpi.com The use of solid-phase synthesis in conjunction with these reactions further enhances their utility in creating libraries of complex molecules. mdpi.com
For the specific synthesis of this compound, methodologies starting from related structures are being explored. For instance, a patented process for a complex pharmaceutical intermediate begins with 4-cyano-2-methoxytoluene, which is then elaborated, suggesting a potential synthetic pathway to the target benzylamine (B48309). google.com Furthermore, the synthesis of the related 4-cyano-2-methoxybenzenesulfonyl chloride has been achieved through a high-yielding, chromatography-free process, indicating the feasibility of developing robust syntheses for 4-cyano-2-methoxy substituted building blocks. orgsyn.org
Table 1: Comparison of Modern Synthetic Methodologies for Substituted Benzylamines
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Copper-Catalyzed Cross-Dehydrogenative Coupling | Direct C-H functionalization of alkylarenes; one-pot procedure. acs.org | High practicality, scalability, and tolerance to air/moisture. acs.org |
| Mitsunobu Reaction | Conversion of benzyl alcohols to amines. acs.org | Provides an alternative route from readily available starting materials. |
| Multicomponent Reactions (e.g., Ugi) | Rapid assembly of complex molecules from simple precursors. mdpi.com | Enables rapid generation of derivatives for screening and optimization. |
| Solid-Phase Synthesis | Facilitates purification and library synthesis. mdpi.com | High-throughput synthesis of diverse compound libraries. |
Expanded Applications in Diverse Chemical Fields
The unique substitution pattern of this compound makes it a valuable intermediate for a variety of applications, particularly in medicinal chemistry and agrochemicals. The related compound, 4-methoxybenzylamine (B45378), is already an important raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comsarex.comsfdchem.com
In the realm of medicinal chemistry, derivatives of substituted benzylamines have shown significant biological activity. For example, 2-cyano-N-(4-methoxybenzyl)acetamide, derived from 4-methoxybenzylamine, serves as a key intermediate in the synthesis of the anticancer drug bosutinib (B1684425) and has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant for the treatment of diabetes. Furthermore, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer. nih.gov These examples highlight the potential of the this compound scaffold in the design of novel therapeutic agents. The replacement of a nitro group with a cyano group has been explored in the development of anti-leishmanial agents, suggesting that the cyano moiety in this compound could be a critical pharmacophore. rsc.org
In the field of agrochemicals, research into 2-cyanoacrylates containing a benzylamine moiety has led to the discovery of compounds with significant herbicidal activity. sioc-journal.cn Specifically, derivatives of 4-(6-chloropyridin-3-yl)methoxy-benzylamine have demonstrated potent inhibition of dicotyledonous weeds. sioc-journal.cn This suggests that this compound could serve as a valuable building block for the development of new and effective herbicides.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale based on Related Compounds |
| Medicinal Chemistry | Anticancer Agents | Intermediate for bosutinib synthesis. |
| Anti-inflammatory Agents | Inhibition of 12-lipoxygenase by related scaffolds. nih.gov | |
| Antidiabetic Agents | Inhibition of DPP-IV by related acetamides. | |
| Anti-leishmanial Agents | Importance of the cyano group in related compounds. rsc.org | |
| Agrochemicals | Herbicides | Activity of 2-cyanoacrylates with benzylamine moieties. sioc-journal.cn |
Interdisciplinary Research Opportunities
The versatility of this compound opens doors to a wide range of interdisciplinary research opportunities, bridging organic synthesis, medicinal chemistry, materials science, and catalysis.
The development of novel catalysts for organic transformations is a significant area of interdisciplinary research. For instance, a nano-silica/4-(2-aminoethyl)-morpholine composite has been shown to be an effective and reusable catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the potential for creating environmentally friendly catalytic systems. nih.gov The structural features of this compound could be incorporated into novel ligands or organocatalysts for a variety of chemical transformations.
In materials science, Schiff bases derived from 4-methoxybenzylamine have been investigated as corrosion inhibitors for mild steel. researchgate.net This suggests that derivatives of this compound could be explored for the development of new anticorrosive agents and other functional materials.
The intersection of combinatorial chemistry and drug discovery presents another exciting frontier. The use of this compound in multicomponent reactions, particularly on solid-phase supports, can facilitate the creation of large and diverse libraries of novel compounds. mdpi.com These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new drug candidates. The successful discovery of second-generation androgen receptor antagonists like enzalutamide, which involved interdisciplinary collaboration and the screening of compound libraries, serves as a powerful example of this approach. nih.gov
Table 3: Interdisciplinary Research Avenues for this compound
| Research Area | Potential Contribution of this compound |
| Catalysis | As a scaffold for novel ligands and organocatalysts. |
| Materials Science | Development of new corrosion inhibitors and functional polymers. |
| Combinatorial Chemistry | Building block for the synthesis of diverse compound libraries. |
| Drug Discovery | Source of novel scaffolds for therapeutic agent development. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cyano-2-methoxybenzylamine, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves functionalizing 4-methoxybenzylamine (CAS 2393-23-9) with a cyano group. A two-step approach is recommended:
Substitution Reaction : React 2-methoxybenzyl chloride with KCN or NaCN under controlled pH (pH 8–10) to introduce the cyano group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Yields >75% are achievable by maintaining anhydrous conditions and inert atmospheres (N₂) during cyanide addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and cyano-adjacent protons (δ ~4.2 ppm) .
- FT-IR : Confirm cyano group (C≡N stretch ~2240 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) .
- GC-MS : Monitor purity (>98%) and detect byproducts (e.g., unreacted benzylamine precursors) .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store in amber vials at –20°C under nitrogen to inhibit oxidation. Stability tests show <5% degradation over 6 months when shielded from light and moisture .
Advanced Research Questions
Q. How do the electronic effects of methoxy and cyano groups influence nucleophilic reactivity?
- Methodological Answer : The methoxy group (electron-donating) activates the aromatic ring toward electrophilic substitution, while the cyano group (electron-withdrawing) directs nucleophiles to the para position. Computational DFT studies (e.g., Gaussian 16) reveal reduced electron density at the benzyl carbon adjacent to the cyano group, favoring SN2 reactions. Experimental validation via Hammett plots (σ = +0.66 for cyano) confirms enhanced reactivity in alkylation assays .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Contradictory stability reports arise from solvent polarity and temperature variations. For systematic analysis:
Acidic Conditions (pH <3) : Monitor hydrolysis via HPLC; the cyano group hydrolyzes to carboxylate at >60°C, yielding 2-methoxybenzylglycine .
Basic Conditions (pH >10) : Use ¹³C NMR to track methoxy group demethylation, which occurs above 80°C .
- Resolution : Standardize testing at 25°C and ionic strength (I = 0.1 M) to minimize solvent effects .
Q. How can computational modeling predict biological activity of derivatives?
- Methodological Answer : Combine:
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the cyano group as a hydrogen bond acceptor.
- QSAR Models : Correlate Hammett σ values of substituents (e.g., –OCH₃ vs. –CN) with IC₅₀ data from enzyme inhibition assays .
- Validation : Cross-check with in vitro cytotoxicity studies (e.g., MTT assays on HeLa cells) .
Q. How to optimize cyano group introduction without degrading the methoxybenzylamine core?
- Methodological Answer :
- Catalytic Systems : Use Pd/Cu-catalyzed cyanation (e.g., K₄[Fe(CN)₆] as cyanide source) at 80°C to minimize side reactions.
- Kinetic Monitoring : Track reaction progress via inline FT-IR to halt at <5% byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
